3,4-Dimethoxyphenyl Pharmacophore Contribution to COX-2 Potency: Cross-Series Class-Level Inference
In a structurally related isoxazole-carboxamide series, the 3,4-dimethoxy substitution on the pendant phenyl ring was the key structural feature driving COX-2 inhibitory potency. Compound A13 (bearing 3,4-dimethoxyphenyl and a 5-methyl-isoxazole core) achieved COX-1 IC50 = 64 nM and COX-2 IC50 = 13 nM with a selectivity ratio of 4.63, outperforming all other substitution patterns tested [1]. The target compound retains the identical 3,4-dimethoxyphenyl motif on the isoxazole 5-position, providing a pharmacophore-level basis for anticipated COX-2 activity. Quantitative data for the target compound itself are not publicly available; this inference is based on the conserved pharmacophoric element.
| Evidence Dimension | COX-1 and COX-2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not publicly reported for CAS 953158-22-0 |
| Comparator Or Baseline | Compound A13 (3,4-dimethoxyphenyl isoxazole-carboxamide derivative): COX-1 IC50 = 64 nM, COX-2 IC50 = 13 nM, selectivity ratio = 4.63 |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | In vitro COX inhibition assay kit (human COX-1 and COX-2) |
Why This Matters
The 3,4-dimethoxyphenyl group is a validated pharmacophore for COX-2 potency and selectivity, making it a rational selection criterion when choosing among isoxazole derivatives for inflammation-related research.
- [1] Hawash M, Jaradat N, Abualhasan M, et al. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. 3 Biotech, 2022, 12, 304. View Source
